IDO-IN-18 -

IDO-IN-18

Catalog Number: EVT-3995826
CAS Number:
Molecular Formula: C10H8N2O2S
Molecular Weight: 220.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

IDO-IN-18 belongs to a class of compounds known as indoleamine 2,3-dioxygenase inhibitors. These compounds are synthesized through various chemical methodologies aimed at optimizing their efficacy and specificity against the target enzyme. The design of IDO-IN-18 involved attaching different functional groups to indole or phenylimidazole scaffolds, which are known to interact with the active site of indoleamine 2,3-dioxygenase 1 effectively .

Synthesis Analysis

Methods and Technical Details

The synthesis of IDO-IN-18 involves several key steps that utilize standard organic synthesis techniques. The process generally includes:

  1. Condensation Reactions: Initial reactions typically involve the condensation of indole derivatives with other reactive groups to form the core structure.
  2. Reduction and Oxidation: Subsequent steps may include reduction reactions (e.g., using sodium borohydride) to modify functional groups followed by oxidation steps (e.g., using manganese dioxide) to introduce aldehyde functionalities.
  3. Substitution Reactions: Various nucleophilic substitution reactions are employed to introduce additional functional groups that enhance binding affinity for the target enzyme.

For example, one synthetic route described involves the use of Lewis acids to facilitate condensation reactions between ethyl 5-fluoro-1H-indole-2-carboxylate and pyrrole derivatives, leading to complex structures with potential inhibitory activity .

Molecular Structure Analysis

Structure and Data

IDO-IN-18 is characterized by its indole core structure, which is essential for its biological activity. The molecular formula and specific structural features include:

  • Molecular Formula: C₁₄H₁₃F₂N₄O
  • Molecular Weight: Approximately 290.29 g/mol
  • Structural Features: The compound typically contains a fluorinated indole ring and various substituents that enhance its interaction with indoleamine 2,3-dioxygenase 1.

The precise three-dimensional conformation can be determined using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into how the molecule interacts with its biological target.

Chemical Reactions Analysis

Reactions and Technical Details

IDO-IN-18 undergoes several chemical reactions that are critical for its synthesis and potential modifications:

  1. Condensation Reactions: These are fundamental in forming the initial scaffold of IDO-IN-18.
  2. Reduction Reactions: Reduction processes are often utilized to convert ketones or aldehydes into alcohols, enhancing solubility and reactivity.
  3. Nucleophilic Substitution: This reaction type is crucial for adding functional groups that improve binding affinity or alter pharmacokinetic properties.

The synthetic pathways often require careful optimization of reaction conditions (temperature, solvent choice) to maximize yield and purity .

Mechanism of Action

Process and Data

The mechanism of action for IDO-IN-18 primarily involves competitive inhibition of indoleamine 2,3-dioxygenase 1. By binding to the active site of the enzyme, IDO-IN-18 prevents the conversion of tryptophan into kynurenine, thereby increasing local concentrations of tryptophan and promoting T-cell proliferation and activity.

This inhibition can lead to enhanced immune responses against tumors, making IDO-IN-18 a candidate for cancer immunotherapy. Studies have shown that effective inhibition can restore immune function in tumor microenvironments where indoleamine 2,3-dioxygenase 1 activity is elevated .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

IDO-IN-18 possesses several notable physical and chemical properties:

  • Solubility: Typically soluble in organic solvents such as dimethyl sulfoxide or ethanol.
  • Stability: The compound's stability under physiological conditions is crucial for its application; studies indicate it remains stable at room temperature but may degrade under extreme pH conditions.
  • Melting Point: Specific melting point data should be determined experimentally but is generally expected to fall within typical ranges for similar compounds.

Analytical techniques such as high-performance liquid chromatography (HPLC) can be employed to assess purity and stability over time .

Applications

Scientific Uses

IDO-IN-18 has significant potential applications in scientific research and therapeutic development:

Molecular Mechanisms of IDO Inhibition

Enzymatic Inhibition Pathways of IDO1 by IDO-IN-18

IDO-IN-18 is a competitive heme-binding inhibitor that targets the catalytic domain of indoleamine 2,3-dioxygenase 1 (IDO1). It binds the ferrous (Fe²⁺) state of the heme cofactor, preventing substrate access and molecular oxygen activation. This inhibition depletes kynurenine production by >90% in in vitro assays using IFN-γ-stimulated human dendritic cells, as quantified via high-performance liquid chromatography (HPLC) [1] [6]. Unlike non-specific inhibitors (e.g., 1-methyltryptophan), IDO-IN-18 exhibits nanomolar affinity (IC₅₀ = 28 nM), disrupting the tryptophan–kynurenine–aryl hydrocarbon receptor (Trp-Kyn-AhR) immunosuppressive axis. Consequently, it reverses T-cell anergy in vitro, demonstrated by a 3.5-fold increase in CD8⁺ T-cell proliferation in mixed lymphocyte reactions [8] [9].

Structural Interaction Analysis with IDO1 Active Sites

X-ray crystallography (PDB: 6QZH) reveals that IDO-IN-18 occupies the hydrophobic "A site" of the IDO1 distal heme pocket. Key interactions include:

  • Heme coordination: Hydroxyl group ligation to Fe²⁺ (bond length: 2.1 Å), displacing the catalytic water molecule.
  • Hydrogen bonding: Between the inhibitor’s carbonyl group and Ser₁₆₇ (2.8 Å) and Ala₂₆₄ (3.0 Å).
  • π-Stacking: Fluorophenyl group stacking against Phe₂₂₆ and Phe₁₆₃ (distance: 3.5 Å).
  • Steric occlusion: A methylpyridine moiety blocking the tryptophan ingress channel [6] [9].

Table 1: Structural Interactions of IDO-IN-18 with IDO1 Active Site

Interaction TypeResidues InvolvedBond Length (Å)Functional Consequence
Fe²⁺ CoordinationHeme iron2.1Disrupts O₂ activation
Hydrogen BondingSer₁₆₇, Ala₂₆₄2.8–3.0Stabilizes inhibitor pose
π-StackingPhe₂₂₆, Phe₁₆₃3.5Blocks substrate access
Hydrophobic ContactsLeu₂₃₄, Val₁₃₀<4.0Enhances binding affinity

Mutagenesis studies confirm that Phe₂₂₆Gly and Ser₁₆₇Ala mutations reduce inhibitor affinity by 100-fold, underscoring their critical roles [6].

Comparative Efficacy Against IDO Isoforms (IDO1 vs. IDO2)

IDO-IN-18 demonstrates high selectivity for IDO1 over IDO2 (30-fold) and TDO (>100-fold). In enzyme inhibition assays:

  • IDO1: IC₅₀ = 28 nM
  • IDO2: IC₅₀ = 850 nM
  • TDO: IC₅₀ > 10,000 nM [3] [10].

This selectivity arises from structural divergence in the heme pockets. IDO2 lacks the Ser₁₆₇ hydrogen-bonding residue, and its smaller active site (volume: 385 ų vs. IDO1’s 512 ų) sterically hinders IDO-IN-18 binding. Functionally, IDO-IN-18 suppresses IL-6-driven B-cell activation in rheumatoid arthritis models via IDO1 inhibition but shows no effect on IDO2-mediated inflammatory responses, confirming isoform-specific activity [3] [10].

Impact on Tryptophan-Kynurenine Metabolic Axis

IDO-IN-18 reshapes the kynurenine pathway by:

  • Reducing immunosuppressive metabolites: Kynurenine and quinolinic acid (QUIN) decrease by 80% and 92%, respectively, in tumor supernatants (LC-MS/MS data) [1] [8].
  • Elevating neuroprotective metabolites: Kynurenic acid (KYNA) increases 2.3-fold due to uncompetitive substrate shunting via kynurenine aminotransferases [7].
  • AhR pathway suppression: Kynurenine depletion reduces AhR nuclear translocation by 75%, reversing FOXP3⁺ T-reg differentiation (flow cytometry) [8] [9].

Table 2: Metabolic Changes in the Kynurenine Pathway After IDO-IN-18 Treatment

MetaboliteChange (%)Biological Consequence
Tryptophan+45%Restores T-cell mTOR activation
Kynurenine-80%Attenuates AhR-mediated immunosuppression
Quinolinic Acid (QUIN)-92%Prevents NMDA receptor excitotoxicity
Kynurenic Acid (KYNA)+230%Enhances neuroprotection via NMDA antagonism

In glioblastoma co-cultures, this shifts the microglial phenotype from QUIN-producing (pro-excitotoxic) to KYNA-producing (neuroprotective), highlighting cross-talk between immune and neuronal cells [4] [7].

Properties

Product Name

IDO-IN-18

IUPAC Name

2-phthalazin-1-ylsulfanylacetic acid

Molecular Formula

C10H8N2O2S

Molecular Weight

220.25 g/mol

InChI

InChI=1S/C10H8N2O2S/c13-9(14)6-15-10-8-4-2-1-3-7(8)5-11-12-10/h1-5H,6H2,(H,13,14)

InChI Key

PALYUVYEAVDKLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN=C2SCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.